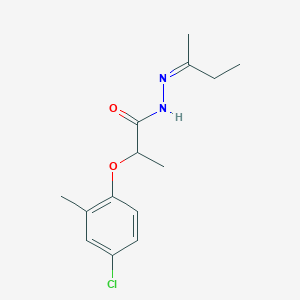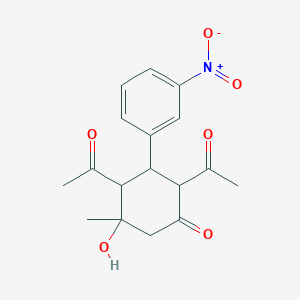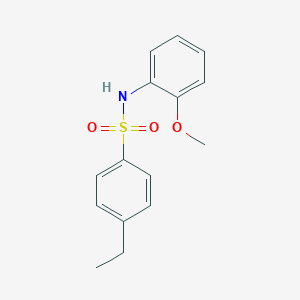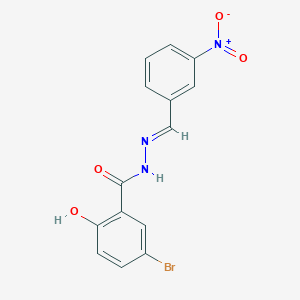
(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a hydroxyl group, and a benzenesulfonamide moiety attached to a naphthalene ring. Its chemical formula is C16H12ClNO3S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is chlorinated to form the chloro derivative.
Sulfonation: The chloro derivative is then sulfonated to introduce the benzenesulfonamide group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrogen derivative.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or alcohols (ROH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chloro group can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine can be compared with other similar compounds, such as:
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide: This compound has an ethoxy group instead of a hydroxyl group, which can affect its chemical and biological properties.
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H12ClNO3S |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H |
Clave InChI |
PEJWCKUKFDSRPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)



![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)






